molecular formula C13H21N B2628041 1-Cyclohexylcyclohexane-1-carbonitrile CAS No. 113777-31-4

1-Cyclohexylcyclohexane-1-carbonitrile

Cat. No.: B2628041
CAS No.: 113777-31-4
M. Wt: 191.318
InChI Key: BEHIDVHWDQNWQN-UHFFFAOYSA-N
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Description

1-Cyclohexylcyclohexane-1-carbonitrile is a bicyclic nitrile compound featuring a cyclohexane backbone substituted with a cyclohexyl group and a nitrile (-CN) moiety at the same carbon atom. These derivatives are characterized by their steric bulk, reactivity of the nitrile group, and applications in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

1-cyclohexylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHIDVHWDQNWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylcyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclohexanone, followed by dehydration to form the desired nitrile. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexyl cyanide. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: Cyclohexylcyclohexane-1-carboxylic acid.

    Reduction: 1-Cyclohexylcyclohexylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexylcyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Cyclohexylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving cytochrome P450 enzymes, which play a role in its metabolism and bioactivation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Cyclohexylcyclohexane-1-carbonitrile with key analogs, highlighting differences in substituents, molecular properties, and reactivity:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Physical State Key Reactivity/Applications References
This compound* C₁₃H₂₁N Cyclohexyl 191.32 (theoretical) Not reported Hypothesized use in sterically hindered reactions; potential intermediate for agrochemicals. N/A
1-Piperidinocyclohexanecarbonitrile C₁₂H₂₀N₂ Piperidinyl (N-heterocycle) 192.3 Crystalline solid Used in organic synthesis; incompatible with strong acids/bases due to nitrile stability .
1-(Cyclohexylamino)cyclohexanecarbonitrile C₁₃H₂₂N₂ Cyclohexylamino (NH-linked) 206.33 Not reported High boiling point (343.7°C); potential pharmaceutical intermediate .
Cyclohexanecarbonitrile C₇H₁₁N None (parent compound) 109.17 Liquid (inferred) Base compound; used as a solvent or nitrile precursor in Grignard reactions .
1-(Ethylamino)cyclohexanecarbonitrile C₉H₁₆N₂ Ethylamino 152.24 (theoretical) Not reported Reacts with electrophiles at the amino group; limited stability under oxidative conditions .
1-Cyclohexene-1-carbonitrile C₇H₉N Cyclohexene (unsaturated) 107.16 Liquid Used in Diels-Alder reactions; sensitive to polymerization due to conjugated double bond .

Note: Data for this compound are inferred from structural analogs due to lack of direct evidence.

Key Research Findings

Steric and Electronic Effects

  • Substituent Bulk: Cyclohexyl and piperidinyl groups impart significant steric hindrance, reducing reaction rates in nucleophilic additions compared to smaller substituents (e.g., ethylamino) .
  • Nitrile Reactivity: The nitrile group in 1-Piperidinocyclohexanecarbonitrile is stable under inert conditions but decomposes in the presence of strong acids/bases, releasing toxic gases (e.g., HCN) .

Thermal Stability

  • Cyclohexyl-substituted derivatives (e.g., 1-(Cyclohexylamino)cyclohexanecarbonitrile) exhibit higher boiling points (>300°C) compared to unsaturated analogs like 1-Cyclohexene-1-carbonitrile (lower thermal stability due to double-bond reactivity) .

Biological Activity

1-Cyclohexylcyclohexane-1-carbonitrile, a compound with the molecular formula C13H21N, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

This compound features a nitrile group that influences its reactivity and interaction with biological targets. The compound is characterized by its dual cyclohexyl rings, which provide unique steric and electronic properties.

The mechanism of action of this compound involves:

  • Hydrogen Bond Formation : The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity.
  • Cytochrome P450 Interaction : It is metabolized by cytochrome P450 enzymes, which may play a role in its bioactivation and subsequent biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. Its structural features allow it to interact with cellular pathways involved in cancer proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
Enzyme InteractionModulates activity of cytochrome P450 enzymes

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting microbial infections and cancer.
  • Chemical Synthesis : It serves as an intermediate in synthesizing complex organic molecules, particularly in pharmaceutical chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Cyclohexylcyclohexane-1-carbonitrile, and how can reproducibility be ensured?

  • Methodology : Use nucleophilic substitution or cyanation reactions with cyclohexyl halides as precursors. Ensure reproducibility by documenting reaction conditions (e.g., solvent, temperature, catalyst) and characterizing intermediates via NMR and HPLC. For new compounds, provide full spectral data (¹H/¹³C NMR, IR, HRMS) and purity assessments (≥95% by GC/MS) .

Q. How should researchers handle and store this compound to maintain stability and ensure safety?

  • Methodology : Store at -20°C in airtight, light-resistant containers to prevent degradation. Use PPE (gloves, goggles) due to its toxicity (Category 4 oral, Category 1 skin sensitization). Avoid exposure to strong acids/bases, which may trigger hazardous decomposition (e.g., cyanide release) .

Q. What analytical techniques are suitable for verifying the purity and structural identity of this compound?

  • Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (FTIR, ¹H/¹³C NMR). Compare retention times and spectral data to certified reference standards. For quantification, use internal calibration with structurally similar nitriles (e.g., cyclohexanecarbonitrile) .

Advanced Research Questions

Q. How can computational methods like QSPR predict the physicochemical properties of this compound?

  • Methodology : Apply quantum chemistry calculations (e.g., DFT) to model electronic properties and Quantitative Structure-Property Relationship (QSPR) models to estimate logP, solubility, and reactivity. Validate predictions against experimental data (e.g., boiling point: 343.7°C at 760 mmHg; vapor pressure: 6.91E-05 mmHg at 25°C) .

Q. What strategies resolve contradictory data regarding the reactivity of this compound under varying catalytic conditions?

  • Methodology : Conduct kinetic studies under controlled conditions (e.g., solvent polarity, temperature) to isolate variables. Use in-situ spectroscopy (e.g., Raman) to monitor intermediate formation. Cross-validate results with isotopic labeling (e.g., ¹⁵N in the nitrile group) to trace reaction pathways .

Q. How do structural modifications (e.g., substituents on the cyclohexyl ring) influence the compound’s biological or chemical activity?

  • Methodology : Synthesize analogs (e.g., piperidine or pyrimidine derivatives) and compare their activities via bioassays or catalytic screens. Use SAR analysis to correlate substituent electronic effects (Hammett constants) with observed reactivity or binding affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodology : Re-examine synthesis protocols for potential by-products (e.g., isomers or hydrolysis products). Validate purity using orthogonal techniques (e.g., DSC for melting point, X-ray crystallography for structural confirmation). Compare data with authenticated standards from NIST or Cayman Chemical .

Experimental Design Considerations

Q. What precautions are necessary when scaling up reactions involving this compound?

  • Methodology : Conduct hazard assessments (e.g., thermal stability via DSC/TGA) to identify risks of exothermic decomposition. Use flow chemistry for controlled scaling, minimizing batch variability. Include quenching protocols for unreacted starting materials (e.g., hydrolysis with dilute NaOH) .

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